4-Propynylpyrrole-2-carbaldehyde

Unnatural base pair DNA duplex stability Melting temperature

4-Propynylpyrrole-2-carbaldehyde (CAS 500780-79-0, designated Pa′) is a synthetic hydrophobic pyrrole-2-carbaldehyde derivative in which a propynyl group is installed at the pyrrole C-4 position. It was rationally designed as an improved unnatural nucleobase pairing partner for 9-methylimidazo[(4,5)-b]pyridine (Q), directly addressing the inadequate stacking stability and hydrophobicity of the parent compound pyrrole-2-carbaldehyde (Pa).

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
Cat. No. B8719756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propynylpyrrole-2-carbaldehyde
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC#CC1=CNC(=C1)C=O
InChIInChI=1S/C8H7NO/c1-2-3-7-4-8(6-10)9-5-7/h4-6,9H,1H3
InChIKeyCGESGUFTJMTQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propynylpyrrole-2-carbaldehyde (Pa′): Verified Differentiation for Procurement in Unnatural Base Pair Research


4-Propynylpyrrole-2-carbaldehyde (CAS 500780-79-0, designated Pa′) is a synthetic hydrophobic pyrrole-2-carbaldehyde derivative in which a propynyl group is installed at the pyrrole C-4 position [1]. It was rationally designed as an improved unnatural nucleobase pairing partner for 9-methylimidazo[(4,5)-b]pyridine (Q), directly addressing the inadequate stacking stability and hydrophobicity of the parent compound pyrrole-2-carbaldehyde (Pa) [1]. The compound carries a single aldehyde recognition group at C-2, a feature essential for polymerase-mediated incorporation, and serves as the core scaffold for a family of position-4-functionalized Pa derivatives used in expanded genetic alphabet transcription systems [2].

Why Pyrrole-2-carbaldehyde (Pa) or 2,4-Difluorotoluene (F) Cannot Functionally Substitute for 4-Propynylpyrrole-2-carbaldehyde (Pa′) in Q-Pairing Systems


The parent compound pyrrole-2-carbaldehyde (Pa) was originally developed as a specific shape-complementary partner for Q, but DNA duplexes containing the Q–Pa pair exhibit lower thermal stability (Tm = 39.6 °C) than those with the Q–F (2,4-difluorotoluene) pair (Tm = 41.1 °C), and enzymatic incorporation of dPaTP opposite Q by the Klenow fragment is less effective than that of dFTP [1]. Although the five-membered ring of Pa fits well with Q, its insufficient hydrophobicity and stacking stability limit replication fidelity [1]. Conversely, F lacks the aldehyde recognition group that polymerases exploit for selective incorporation, and the Q–F pair cannot function as an orthogonal third base pair because F also pairs with A [1]. The 4-propynyl modification of Pa′ was specifically designed to overcome both limitations simultaneously — retaining the aldehyde recognition element while introducing a hydrophobic propynyl group that measurably elevates duplex stability and polymerase substrate efficiency beyond what either Pa or F can achieve [1][2].

Quantitative Differentiation Evidence: 4-Propynylpyrrole-2-carbaldehyde (Pa′) vs. Closest Analogs


Thermal Stability of Q-Containing DNA Duplexes: Pa′ Surpasses Parent Pa by +2.6 °C and Outperforms F by +1.1 °C

The introduction of a propynyl group at the C-4 position of pyrrole-2-carbaldehyde significantly enhances duplex thermal stability. The Q–Pa′ pair achieves a melting temperature (Tm) of 42.2 °C, compared to 39.6 °C for the Q–Pa pair (ΔTm = +2.6 °C) and 41.1 °C for the Q–F (2,4-difluorotoluene) pair (ΔTm = +1.1 °C) [1]. This places Pa′ as the most thermally stabilizing partner for Q among the three directly compared unnatural bases. The improvement is attributed to increased hydrophobicity and enhanced stacking interactions conferred by the propynyl moiety [1].

Unnatural base pair DNA duplex stability Melting temperature Genetic alphabet expansion

Base Pairing Selectivity: Q–Pa′ Maintains a ≥6.0 °C Discrimination Window Against Non-Cognate Natural Bases

Beyond absolute stability, selectivity against natural bases determines the orthogonality of an unnatural base pair. The Q–Pa′ duplex (Tm = 42.2 °C) exhibits a 7.0 °C discrimination gap relative to the A–Pa′ duplex (Tm = 35.2 °C) and a 6.0 °C gap relative to the G–Pa′ duplex (Tm = 36.2 °C) [1]. In contrast, the parent Q–Pa pair showed smaller discrimination margins: Q–Pa (39.6 °C) vs. A–Pa (34.2 °C, ΔTm = 5.4 °C) and vs. G–Pa (36.0 °C, ΔTm = 3.6 °C) [1][2]. The propynyl modification thus not only elevates cognate-pair stability but also widens the selectivity window, reducing the risk of misincorporation during enzymatic replication.

Base pairing specificity Orthogonal replication Unnatural nucleobase selectivity DNA polymerase fidelity

Enzymatic Incorporation Efficiency: dPa′TP Is Superior to dPaTP as a Substrate for Klenow Fragment Opposite Q

In single-nucleotide insertion experiments using the exonuclease-deficient Klenow fragment of Escherichia coli DNA polymerase I, the triphosphate substrate of Pa′ (dPa′TP) was incorporated opposite template Q with higher efficiency than the corresponding Pa substrate (dPaTP) [1][2]. Steady-state kinetic analysis (Table 1 of the 2003 Bioorg Med Chem Lett paper) revealed that dPa′TP opposite Q exhibited a Vmax/KM efficiency of approximately 1.3 × 10⁵ % min⁻¹ M⁻¹, while dPaTP opposite Q (data from the earlier JACS 2003 study) showed an efficiency of approximately 5.6 × 10⁴ % min⁻¹ M⁻¹, representing an approximately 2.3-fold improvement [1]. This enhancement is attributed to the increased hydrophobicity and stacking interactions of the propynyl-modified base, which improve substrate affinity for the polymerase active site [1].

DNA polymerase Nucleotide incorporation kinetics Klenow fragment Unnatural triphosphate substrate

C-4 Propynyl Group as a Modular Functionalization Handle: Scaffold Distinction from N-Propynyl Regioisomers

The propynyl group at the pyrrole C-4 position of Pa′ serves a dual purpose beyond enhancing hydrophobicity: it provides a modular synthetic handle for further derivatization. The C-4 propynyl moiety can be elaborated via palladium-mediated coupling to introduce aminopropynyl linkers bearing functional groups such as biotin or fluorophores, as demonstrated in the Ds–Pa transcription system where modified Pa substrates with C-4 functional attachments are site-specifically incorporated into RNA by T7 RNA polymerase [1]. This differentiates Pa′ from N-propynyl regioisomers (e.g., 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde, CAS 104501-02-2), where the propynyl group occupies the N-1 position, sterically and electronically altering the base-pairing face and precluding the conserved aldehyde–polymerase recognition geometry that underpins the Q–Pa′ system [2]. The C-4 substitution preserves the intact pyrrole-2-carbaldehyde pharmacophore required for shape complementarity with Q while enabling modular diversification [1].

Site-specific RNA labeling Functionalized unnatural base Aminopropynyl linker Transcription

High-Confidence Application Scenarios for 4-Propynylpyrrole-2-carbaldehyde (Pa′) Based on Verified Evidence


Expanded Genetic Alphabet Replication Systems Using Q–Pa′ as a Third Base Pair

Researchers developing unnatural base pair (UBP) systems for expanded genetic alphabet replication should select Pa′ over parent Pa when the Q base is the intended partner. The Q–Pa′ pair provides a Tm of 42.2 °C — +2.6 °C higher than Q–Pa and +1.1 °C above Q–F — ensuring greater duplex stability during PCR and replication cycles [1]. The 7.0 °C selectivity gap against A–Pa′ mispairing supports cleaner orthogonal replication outcomes [1]. This system is directly relevant to the development of semi-synthetic organisms with expanded genetic codes, in vitro selection of functional unnatural nucleic acids, and DNA-based data storage architectures requiring additional coding capacity.

Site-Specific Enzymatic Incorporation of Functional Labels into RNA via Modified Pa′ Triphosphate Substrates

The C-4 propynyl group of Pa′ enables synthetic elaboration to aminopropynyl-functionalized Pa triphosphate substrates that are accepted by T7 RNA polymerase for site-specific incorporation into RNA transcripts opposite Ds in DNA templates [1]. Biotinylated PaTP derivatives enable single-point biotinylation of RNA for streptavidin-based immobilization or chemiluminescent detection without disrupting RNA secondary structure or function [1]. This application scenario is directly supported by the commercial availability of Biotin-PaTP and related reagents from Glen Research, validating the translational relevance of the Pa′ scaffold [1].

Comparative Studies of Hydrophobic Unnatural Base Pair Systems for Polymerase Engineering

Pa′ serves as a structurally well-defined probe for investigating how hydrophobicity and stacking interactions govern polymerase substrate recognition. The 2003 study demonstrated that the propynyl modification improves both duplex stability and incorporation kinetics relative to Pa and F, providing a quantitative framework for structure–activity relationship studies [1][2]. Polymerase engineering efforts aimed at improving unnatural base pair replication efficiency can use Pa′ as a benchmark substrate with established kinetic parameters (Vmax/KM ≈ 1.3 × 10⁵ % min⁻¹ M⁻¹ opposite Q in Klenow fragment) [2], enabling systematic evaluation of polymerase variants.

Nucleoside Phosphoramidite Synthesis for Solid-Phase DNA Oligonucleotide Preparation

The nucleoside of Pa′ was converted to the corresponding phosphoramidite (compound 5) with a coupling efficiency exceeding 98% on a standard DNA synthesizer, enabling routine solid-phase incorporation of Pa′ into synthetic DNA oligonucleotides [1]. This verified synthesis compatibility supports procurement of the Pa′ nucleobase or its nucleoside for laboratories constructing DNA templates containing the Q–Pa′ pair for replication, transcription, or structural studies (e.g., NMR analysis of the Q–Pa′ pair in duplex DNA) [1].

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